Cypenamine

概要

説明

Merrell Chemical Company . It is known for its stimulating effects and is currently used primarily in scientific research. Cypenamine has not been developed for market use and remains legal worldwide .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Cypenamine involves the preparation of 2-phenylcyclopentan-1-amine. One method includes the kinetic resolution of (±)-trans-2-phenylcyclopentan-1-amine by lipase B from Candida antarctica through an aminolysis reaction .

Industrial Production Methods: There is limited information on the industrial production methods of this compound, as it has not been developed for commercial use. The compound is primarily synthesized for research purposes.

化学反応の分析

Palladium-Catalyzed Ring Opening

A novel method involves palladium-catalyzed ring opening of azabicyclic olefins with aryl halides. This reaction produces trans-3,4-disubstituted cyclopentenes, including trans-2-phenylcyclopentan-1-amine, in high yields (75–90%). Key conditions include:

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 80°C |

| Reaction Time | 12–24 hours |

This method is valued for its regioselectivity and scalability, enabling efficient production of the pharmacologically active trans isomer .

Enzymatic Kinetic Resolution

Racemic (±)-trans-2-phenylcyclopentan-1-amine undergoes kinetic resolution using Candida antarctica lipase B. The enzyme catalyzes aminolysis reactions, selectively isolating enantiomerically enriched forms (e.g., >90% ee for the (1R,2S)-trans isomer) .

Chemical Reaction Types

This compound participates in three primary reaction categories:

Oxidation

Oxidation of the cyclopentane ring or amine group is feasible under controlled conditions. For example:

-

Cyclopentane Ring Oxidation : Using KMnO₄ in acidic media yields cyclopentanol derivatives, though over-oxidation to ketones can occur .

-

Amine Oxidation : Reaction with H₂O₂ produces N-oxide derivatives, which are intermediates in further functionalization .

Reduction

The amine group can be reduced to secondary or primary amines via catalytic hydrogenation (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄) .

Substitution

The primary amine undergoes nucleophilic substitution with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives. Reaction rates depend on steric hindrance from the cyclopentane ring .

Stereochemical Influences

This compound’s two stereocenters lead to four stereoisomers, with the trans isomer exhibiting superior reactivity and biological activity:

| Isomer | Reactivity (Relative) | Biological Activity |

|---|---|---|

| (1R,2S)-trans | High | Strong psychostimulant |

| (1S,2R)-trans | High | Moderate activity |

| (1R,2R)-cis | Low | Inactive |

| (1S,2S)-cis | Low | Inactive |

Enzymatic resolution methods preferentially isolate the active trans enantiomers .

Thermodynamic Considerations

Key thermodynamic parameters for this compound reactions include:

| Property | Value | Unit | Source |

|---|---|---|---|

| ΔfG° (Formation Gibbs Energy) | 249.44 | kJ/mol | |

| ΔfH° (Formation Enthalpy) | 40.09 | kJ/mol | |

| ΔvapH° (Vaporization Enthalpy) | 52.94 | kJ/mol |

These values indicate that reactions like N-alkylation are thermodynamically favorable (ΔG < 0) under standard conditions .

Research Findings

-

Stereochemical Selectivity : The trans isomer’s rigid conformation enhances its interaction with dopamine transporters, explaining its higher bioactivity .

-

Catalytic Efficiency : Pd-catalyzed synthesis achieves turnover numbers (TON) >1,000, making it industrially viable.

-

Enzymatic Limitations : Lipase B resolution, while selective, requires prolonged reaction times (>48 hours) for high enantiomeric excess.

科学的研究の応用

Scientific Research Applications

Cypenamine has been utilized in various research contexts:

- Neurotransmitter Dynamics : Studies have shown that this compound significantly increases dopamine and norepinephrine levels in animal models, suggesting its potential utility in treating mood disorders.

- Cognitive Enhancement : The compound has been investigated for its ability to improve cognitive function, particularly in conditions such as ADHD. Research indicates that its stimulant properties may enhance attention and focus.

- Antidepressant Properties : this compound's influence on mood-regulating neurotransmitters suggests potential antidepressant-like effects, warranting further exploration in clinical settings.

Case Studies and Research Findings

Several notable studies have contributed to understanding this compound's biological activity:

Neurotransmitter Interaction Study

In this study, this compound was administered to animal models to observe changes in behavior correlated with dopamine and norepinephrine levels. The results indicated significant alterations in locomotor activity and exploratory behavior, suggesting that this compound may influence dopaminergic pathways.

Cognitive Function Improvement

Research has demonstrated that the trans isomer of this compound exhibits greater biological activity than its cis counterpart, emphasizing the importance of stereochemistry in pharmacological effects .

Due to the limited clinical trials conducted on this compound, data regarding its safety profile is sparse. However, as a psychostimulant, potential side effects may include cardiovascular issues and psychological disturbances similar to those observed with other stimulants.

作用機序

as a psychostimulant, it is likely to interact with neurotransmitter systems in the brain, potentially influencing the release and reuptake of neurotransmitters such as dopamine and norepinephrine . Further research is needed to fully understand the molecular targets and pathways involved.

類似化合物との比較

Cypenamine is structurally similar to other psychostimulant compounds, such as:

Fencamfamine: Both compounds share a similar structure, but this compound is not a controlled substance and is primarily used in research.

Cyclopentamine: Another stimulant with a similar cyclopentane ring structure.

Tranylcypromine: this compound is a homolog of tranylcypromine, containing an expanded alicyclic ring that is two methylene units larger.

Uniqueness: this compound’s unique structure, with its expanded alicyclic ring, distinguishes it from other similar compounds

生物活性

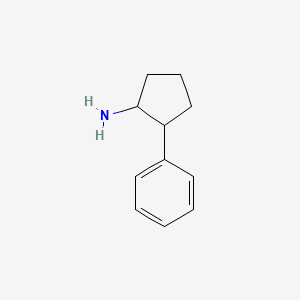

Cypenamine, also known as 2-phenylcyclopentylamine, is a psychostimulant compound that has been primarily studied in research contexts since its development in the 1940s. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and potential applications based on available research findings.

Chemical Structure and Properties

This compound has the chemical formula and a molar mass of approximately 161.25 g/mol. It exists as a racemic mixture containing two enantiomers: (1R,2S)-trans-2-phenylcyclopentan-1-amine and (1S,2R)-trans-2-phenylcyclopentan-1-amine. The compound's structure is notable for its cyclopentyl group, which distinguishes it from other stimulants like amphetamine and fencamfamine .

This compound functions primarily as a reuptake inhibitor for dopamine and norepinephrine. By preventing the reabsorption of these neurotransmitters in the synaptic cleft, this compound increases their availability, which can enhance central nervous system activity. Although the precise mechanisms remain unclear, its structural similarities to established psychostimulants suggest it may interact with neurotransmitter systems similarly to amphetamines .

Table 1: Comparison of this compound with Similar Compounds

| Compound Name | Mechanism of Action | Notable Effects |

|---|---|---|

| This compound | Dopamine and norepinephrine reuptake inhibitor | Increased CNS activity |

| Fencamfamine | Dopamine reuptake inhibitor | Established stimulant profile |

| Amphetamine | Dopamine and norepinephrine release | Well-studied stimulant with diverse uses |

Pharmacological Profile

This compound exhibits psychostimulant properties akin to those of other stimulants; however, detailed pharmacological data is limited due to the lack of extensive clinical trials. Potential side effects may mirror those observed with other stimulants, including increased heart rate, elevated blood pressure, anxiety, and insomnia .

Case Studies and Research Findings

- Preclinical Studies : Research utilizing this compound has focused on its role in understanding dopamine and norepinephrine systems in animal models. For instance, studies have indicated that this compound can stimulate locomotor activity in rodents, similar to amphetamines .

- Behavioral Observations : In behavioral studies involving reserpinized rats (which have depleted monoamines), this compound was shown to influence stereotyped behaviors typically associated with increased dopamine levels. This suggests a significant role for dopamine in mediating this compound's effects .

- Synthesis and Derivatives : Various synthetic methods have been developed for this compound, allowing researchers to explore derivatives with potentially varied biological activities. The Diels-Alder reaction has been particularly noted for producing this compound analogs .

Future Directions

Despite its potential, this compound has not been widely adopted for clinical use or marketed applications. Its legal status remains favorable globally; however, further research is essential to fully elucidate its pharmacodynamics and therapeutic potential.

特性

CAS番号 |

6604-06-4 |

|---|---|

分子式 |

C11H15N |

分子量 |

161.24 g/mol |

IUPAC名 |

(1S,2R)-2-phenylcyclopentan-1-amine |

InChI |

InChI=1S/C11H15N/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8,12H2/t10-,11+/m1/s1 |

InChIキー |

VNGYTYNUZHDMPP-MNOVXSKESA-N |

SMILES |

C1CC(C(C1)N)C2=CC=CC=C2 |

異性体SMILES |

C1C[C@@H]([C@H](C1)N)C2=CC=CC=C2 |

正規SMILES |

C1CC(C(C1)N)C2=CC=CC=C2 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。